Lacto-N-triose II

HMO biosynthesis enzymatic transglycosylation β-N-acetylhexosaminidase

Lacto-N-triose II (LNT2, GlcNAcβ1-3Galβ1-4Glc) is the non-substitutable core HMO trisaccharide. Its unique β1-3 linkage and OH-3''/OH-4'' regioselectivity enable bifurcated synthesis of both LNT and LNnT from a single intermediate — no other trisaccharide offers this dual pathway. Procure LNT2 as the universal acceptor for scalable enzymatic HMO production. As the exclusive substrate for B. bifidum BbhI β-N-acetylhexosaminidase, it is essential for probiotic metabolism and synbiotic studies. High-purity analytical grades serve as certified reference materials for HMO batch impurity quantification per EFSA guidelines. Choose LNT2 for unmatched synthetic utility and analytical accuracy.

Molecular Formula C18H32O16
Molecular Weight
Cat. No. B1165401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-triose II
SynonymsGlcNAcβ1-3Galβ1-4Glc
Molecular FormulaC18H32O16
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O
InChIInChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13+,14-,15+,16+,17+,18-,19-,20-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lacto-N-triose II (LNT2) for Procurement: The Core Trisaccharide Building Block in HMO Synthesis and Analytics


Lacto-N-triose II (LNT2, LNTri II, GlcNAcβ1-3Galβ1-4Glc) is a neutral human milk oligosaccharide (HMO) core trisaccharide composed of N-acetylglucosamine, galactose, and glucose [1]. It serves as the essential precursor for synthesizing the key neutral core HMOs lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) via regioselective galactosylation [2], and is itself synthesized from lactose and UDP-GlcNAc by β-1,3-N-acetylglucosaminyltransferase (LgtA) [3]. Its specific β1-3 linkage distinguishes it from other trisaccharides, enabling unique biological and synthetic utility.

Lacto-N-triose II (LNT2) Procurement: Why Its Unique β1-3 Linkage and Enzymatic Specificity Preclude Simple Substitution


Attempts to substitute LNT2 with structurally similar trisaccharides like lacto-N-triose (GlcNAcβ1-3Galβ1-3GlcNAc) or lactose-based alternatives fail due to its strict enzyme specificity and functional divergence. The BbhI β-N-acetylhexosaminidase from Bifidobacterium bifidum demonstrates high specificity exclusively for LNT2, enabling its degradation to lactose and GlcNAc, a metabolic step not possible with other core structures [1]. In synthetic biology, only LNT2 possesses the specific OH-3'' and OH-4'' regioselectivity required for controlled enzymatic conversion into either LNT (β1-3 linkage) or LNnT (β1-4 linkage), a bifurcation that defines downstream HMO diversity [2]. These distinct enzymatic and structural constraints mean that in-class analogs cannot functionally replace LNT2 in either biosynthetic pathways or analytical reference applications.

Lacto-N-triose II (LNT2) vs. Comparators: Quantified Differentiation in Synthesis, Specificity, and Biological Activity


Enzymatic Synthesis: 44.3% Conversion of LNT2 vs. Lower Yields in FOS and Other HMO Core Syntheses

Lacto-N-triose II (LNT2) is synthesized with a high conversion ratio of 44.3% using the CmHex187 β-N-acetylhexosaminidase from Catenibacterium mitsuokai, utilizing pNP-GlcNAc as donor and lactose as acceptor at 1.2 M concentration. This specific conversion efficiency is a key differentiator for procurement decisions when sourcing LNT2 for large-scale HMO production [1].

HMO biosynthesis enzymatic transglycosylation β-N-acetylhexosaminidase

Enzymatic Specificity: BbhI β-N-Acetylhexosaminidase Exclusively Hydrolyzes LNT2, Not LNnT or Other HMOs

The β-N-acetylhexosaminidase BbhI from Bifidobacterium bifidum is highly specific for lacto-N-triose II, catalyzing its hydrolysis into GlcNAc and lactose. In contrast, it shows no activity on the structurally similar tetrasaccharide lacto-N-neotetraose (LNnT) [1]. This strict substrate specificity underscores that LNT2, and not its analogs, is the key metabolic intermediate for B. bifidum in the assimilation of type 2 HMOs.

Bifidobacterium metabolism HMO degradation enzyme specificity

Regioselectivity as a Bifurcation Point: LNT2 Enables Selective Synthesis of LNT (β1-3) or LNnT (β1-4) for Divergent HMO Pathways

Lacto-N-triose II acts as the universal acceptor for regioselective galactosylation to produce both lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT). Using β-D-galactosidase from Bacillus circulans ATCC 31382, galactose is transferred to the OH-3'' position of LNT2 to yield LNT (β1-3 linkage). In contrast, using a commercially available β-D-galactosidase from B. circulans, galactose is transferred to the OH-4'' position to yield LNnT (β1-4 linkage) [1]. No other core trisaccharide offers this controlled, enzyme-dependent bifurcation.

HMO chemoenzymatic synthesis regioselective galactosylation LNT vs. LNnT

Quantitative Prebiotic Activity: LNT2 Promotes Growth of Lactobacillus and Bifidobacteria More Effectively Than FOS

In a comparative study, LNT2 synthesized via CmHex187 promoted the growth of tested Lactobacillus and Bifidobacteria strains, and exhibited higher prebiotic activity compared to fructooligosaccharides (FOS), a common prebiotic benchmark [1]. This superior activity, though quantified in relative terms, supports the procurement of LNT2 over FOS for targeted gut microbiome modulation studies.

prebiotic activity gut microbiota Bifidobacterium breve

Optimal Procurement and Application Scenarios for Lacto-N-triose II (LNT2) Based on Differentiating Evidence


LNT2 as a Chemoenzymatic Intermediate for the Divergent Synthesis of LNT and LNnT

Procure LNT2 to leverage its unique regioselectivity as a universal acceptor. By employing the specific β-D-galactosidase from Bacillus circulans ATCC 31382, you can selectively synthesize LNT (β1-3 linkage). Alternatively, using a commercially available β-D-galactosidase from B. circulans enables the synthesis of LNnT (β1-4 linkage). This bifurcation is not possible with other core trisaccharides, making LNT2 the sole intermediate for flexible, large-scale production of these two critical HMOs [1].

LNT2 as an Essential Analytical Reference Standard for HMO Quantification in Infant Formula and Biological Fluids

Use high-purity LNT2 analytical standards for accurate quantification of HMO profiles. As shown in Table 2 of the EFSA Journal (2022), LNT2 is a quantifiable impurity (1.58-2.64% w/w DM) in LNT production batches, necessitating its use as a certified reference material for method validation and batch-to-batch consistency testing in infant formula and breast milk analysis [1]. Its specific presence as a metabolic intermediate further validates its use as a biomarker for HMO metabolism .

LNT2 for Studying Bifidobacterium-Specific HMO Metabolism and Probiotic Function

LNT2 is the specific substrate for the BbhI β-N-acetylhexosaminidase in Bifidobacterium bifidum, a key enzyme in the assimilation of type 2 HMOs. In contrast, LNnT is not hydrolyzed [1]. Procure LNT2 to accurately model and quantify the metabolic pathways of probiotic bifidobacteria, enabling the development of targeted synbiotics and the validation of strain-specific prebiotic effects. Its superior growth promotion of Bifidobacteria compared to FOS further justifies its use in functional microbiome research.

LNT2 as a Substrate for Engineering Efficient Microbial Cell Factories for HMO Production

The high conversion yield of 44.3% achieved with CmHex187 [1] establishes LNT2 as a feasible target for biotechnological production. Procure LNT2 for use as a substrate in screening and engineering novel β-N-acetylhexosaminidases or as a reference in metabolic engineering studies aimed at optimizing microbial strains for LNT and LNnT biosynthesis, as demonstrated in engineered E. coli systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacto-N-triose II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.